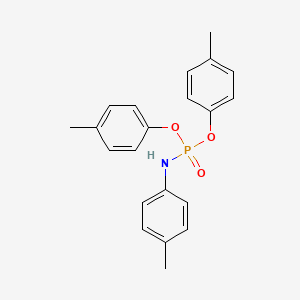
Bis(4-methylphenyl) (4-methylphenyl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[BIS(4-METHYLPHENOXY)PHOSPHORYL]-4-METHYLANILINE is an organic compound that features a phosphoryl group bonded to two 4-methylphenoxy groups and a 4-methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[BIS(4-METHYLPHENOXY)PHOSPHORYL]-4-METHYLANILINE typically involves the reaction of 4-methylphenol with phosphorus oxychloride to form bis(4-methylphenoxy)phosphoryl chloride. This intermediate is then reacted with 4-methylaniline under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[BIS(4-METHYLPHENOXY)PHOSPHORYL]-4-METHYLANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[BIS(4-METHYLPHENOXY)PHOSPHORYL]-4-METHYLANILINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-[BIS(4-METHYLPHENOXY)PHOSPHORYL]-4-METHYLANILINE involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with metal ions or active sites of enzymes, potentially inhibiting their activity. The phenoxy and aniline groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[BIS(4-METHYLPHENOXY)PHOSPHORYL]-3-CHLORO-4-METHOXYANILINE: Similar structure with a chloro and methoxy substitution.
N-[BIS(3-METHYLPHENOXY)PHOSPHORYL]-3-CHLORO-4-METHOXYANILINE: Similar structure with a different methylphenoxy substitution pattern
Uniqueness
N-[BIS(4-METHYLPHENOXY)PHOSPHORYL]-4-METHYLANILINE is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both phenoxy and aniline groups provides a versatile framework for various chemical modifications and applications .
Properties
Molecular Formula |
C21H22NO3P |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-bis(4-methylphenoxy)phosphoryl-4-methylaniline |
InChI |
InChI=1S/C21H22NO3P/c1-16-4-10-19(11-5-16)22-26(23,24-20-12-6-17(2)7-13-20)25-21-14-8-18(3)9-15-21/h4-15H,1-3H3,(H,22,23) |
InChI Key |
FWKHYQUPFBQNGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















